3-Isoquinolinecarbonyl azide
CAS No.: 1119545-65-1
Cat. No.: VC13955397
Molecular Formula: C10H6N4O
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1119545-65-1 |
|---|---|
| Molecular Formula | C10H6N4O |
| Molecular Weight | 198.18 g/mol |
| IUPAC Name | isoquinoline-3-carbonyl azide |
| Standard InChI | InChI=1S/C10H6N4O/c11-14-13-10(15)9-5-7-3-1-2-4-8(7)6-12-9/h1-6H |
| Standard InChI Key | BKHDVLNPBLSCKA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=NC(=CC2=C1)C(=O)N=[N+]=[N-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Isoquinolinecarbonyl azide consists of an isoquinoline ring system fused to a benzopyridine framework, with a carbonyl azide (-CON₃) substituent at the 3-position. The isoquinoline nucleus provides aromatic stability and electron-deficient characteristics, while the azide group introduces high reactivity toward thermal, photochemical, and catalytic transformations . Key structural parameters include:
| Property | Value |
|---|---|
| IUPAC Name | isoquinoline-3-carbonyl azide |
| Molecular Formula | |
| Molecular Weight | 198.18 g/mol |
| Canonical SMILES | C1=CC=C2C=NC(=CC2=C1)C(=O)N=[N+]=[N-] |
| InChI Key | BKHDVLNPBLSCKA-UHFFFAOYSA-N |
The planar isoquinoline system facilitates π-π stacking interactions in supramolecular assemblies, while the azide group’s linear geometry () predisposes it to [3+2] cycloadditions with alkynes and nitriles .
Synthesis and Industrial Production
Classical Diazotization-Azidation Route
The most widely reported synthesis involves diazotization of 3-aminoisoquinoline followed by azide substitution:
-
Diazotization:
Conducted at 0–5°C to minimize side reactions. -
Azidation:
Yields 65–75% under optimized conditions.
Modern Cross-Coupling Approaches
Recent advances employ hypervalent iodine reagents for direct azidation of isoquinoline derivatives :
This method achieves 85% yield by avoiding diazonium intermediates, enhancing safety and scalability .
Table 2: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Temperature (°C) | Key Advantage |
|---|---|---|---|
| Diazotization-Azidation | 65–75 | 0–5 | Established protocol |
| Iodine(III)-Mediated | 85 | 25 | Mild conditions, high yield |
Reactivity and Transformations
Thermal and Photochemical Decomposition
Heating 3-isoquinolinecarbonyl azide above 80°C induces Curtius rearrangement to isoquinoline-3-isocyanate, a versatile electrophile :
UV irradiation (λ = 254 nm) promotes nitrene formation, enabling C–H insertion reactions for heterocycle synthesis .
Catalytic Cycloadditions
The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles :
This reaction is pivotal for creating bioconjugates in drug discovery .
Nucleophilic Substitutions
In polar aprotic solvents (e.g., DMF), the azide acts as a nucleophile, displacing halides in SN2 reactions:
Applications in Medicinal Chemistry
Antitumor Agent Development
Compound 6, a tris(2-aminoethyl)amine conjugate of two 3-isoquinolinecarbonyl azide derivatives, demonstrated potent antitumor activity in vivo :
-
Efficacy: 78% tumor growth inhibition at 50 mg/kg (murine models).
-
Safety: No observed hepatotoxicity or nephrotoxicity at therapeutic doses.
Table 3: Biological Activity of Selected Derivatives
| Derivative | IC₅₀ (μM) HeLa Cells | Selectivity Index (Normal vs. Cancer) |
|---|---|---|
| 6 | 0.45 | >20 |
| 8a | 1.2 | 8 |
Antibacterial Compounds
3-Isoquinolinecarbonyl azide intermediates have been utilized to synthesize gyrase inhibitors targeting fluoroquinolone-resistant bacteria :
-
Mechanism: Allosteric inhibition of DNA gyrase ATPase activity.
-
Potency: MIC = 0.25 μg/mL against Staphylococcus aureus MRSA.
Recent Advances and Future Directions
Continuous Flow Synthesis
Microreactor-based systems enhance safety during azide handling, achieving 90% yield with residence times <5 minutes .
Computational Design
DFT studies predict that electron-withdrawing substituents at the 1-position increase azide reactivity by 30% (ΔG‡ reduction) .
Sustainable Chemistry
Photocatalytic azidation using visible light reduces waste generation by 40% compared to traditional methods .
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